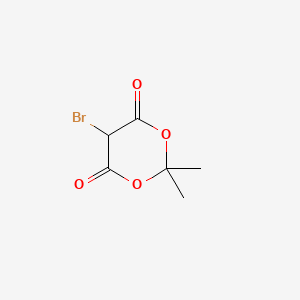
5-溴-2,2-二甲基-1,3-二氧六环-4,6-二酮
描述
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione: is a brominated derivative of Meldrum’s acid. It is a white to off-white crystalline powder with a molecular formula of C6H6Br2O4 and a molecular weight of 301.92 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.
科学研究应用
Chemistry: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of complex molecules .
Biology and Medicine: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of drugs, including antifolates such as pemetrexed disodium . It is also used in the development of new therapeutic agents and as a reagent in biochemical research .
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized from malonic acid diisopropyl ester through a bromination reaction. The process involves the following steps :
- Dissolve malonic acid diisopropyl ester (14.4 g, 0.1 mol) in 100 mL of 2 mol/L sodium hydroxide solution.
- Cool the mixture in an ice bath and slowly add bromine (32 g, 0.2 mol) with stirring.
- Continue the reaction for 1 hour.
- Filter the reaction mixture and dissolve the solid in hot toluene (100 mL).
- Wash the solution with saturated saline (50 mL) and ice water (50 mL).
- Dry the solution over anhydrous sodium sulfate and filter.
- Evaporate the toluene to obtain the crude product.
- Recrystallize the product from carbon tetrachloride to obtain white crystalline 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (15.2 g, 50% yield), with a melting point of 72-74°C .
Industrial Production Methods: The industrial production of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure consistent product quality and yield .
化学反应分析
Types of Reactions: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form 2,2-dimethyl-1,3-dioxane-4,6-dione.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione.
Reduction Reactions: The major product is 2,2-dimethyl-1,3-dioxane-4,6-dione.
作用机制
The mechanism of action of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily related to its reactivity as a brominated compound. The bromine atoms can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
相似化合物的比较
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A closely related compound with similar reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): The non-brominated parent compound, widely used in organic synthesis.
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: Another brominated derivative with different substitution patterns.
Uniqueness: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific bromination pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various compounds .
属性
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYYXPWHYIYFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565310 | |
| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66145-20-8 | |
| Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


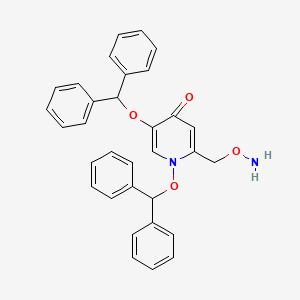
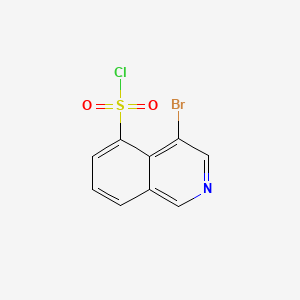

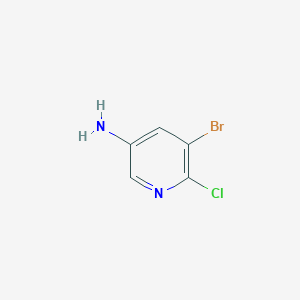
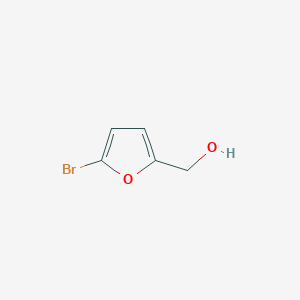
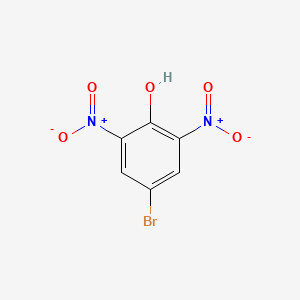

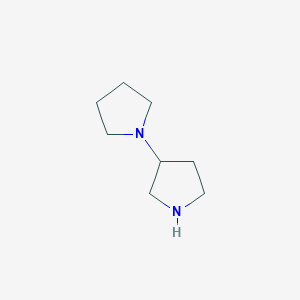


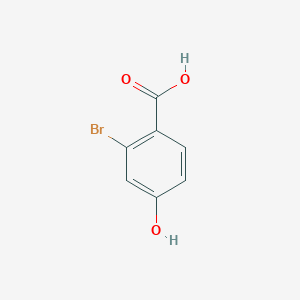

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)

